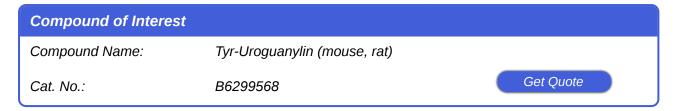


Application Notes and Protocols for Radioimmunoassay of Tyr-Uroguanylin in Rat Plasma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis. Primarily secreted by enterochromaffin cells of the gastrointestinal tract, it acts as an endogenous ligand for the guanylate cyclase C (GC-C) receptor. The activation of GC-C leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn modulates ion transport in the intestines and kidneys. This signaling pathway is pivotal in the physiological response to dietary salt intake. In rats, circulating levels of uroguanylin and its precursor, prouroguanylin, are key biomarkers for studying renal function, cardiovascular health, and metabolic disorders.

This document provides a detailed protocol for the quantitative determination of Tyr-Uroguanylin in rat plasma using a competitive radioimmunoassay (RIA). The N-terminal tyrosine residue allows for radioiodination, a prerequisite for creating a tracer for the assay.

Tyr-Uroguanylin Signaling Pathway

The binding of uroguanylin to the extracellular domain of the guanylate cyclase C (GC-C) receptor initiates a signaling cascade. This binding event activates the intracellular guanylate cyclase domain of the receptor, which then catalyzes the conversion of guanosine triphosphate

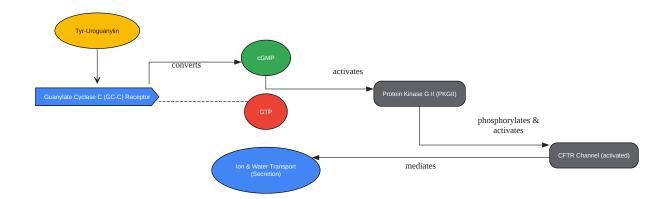




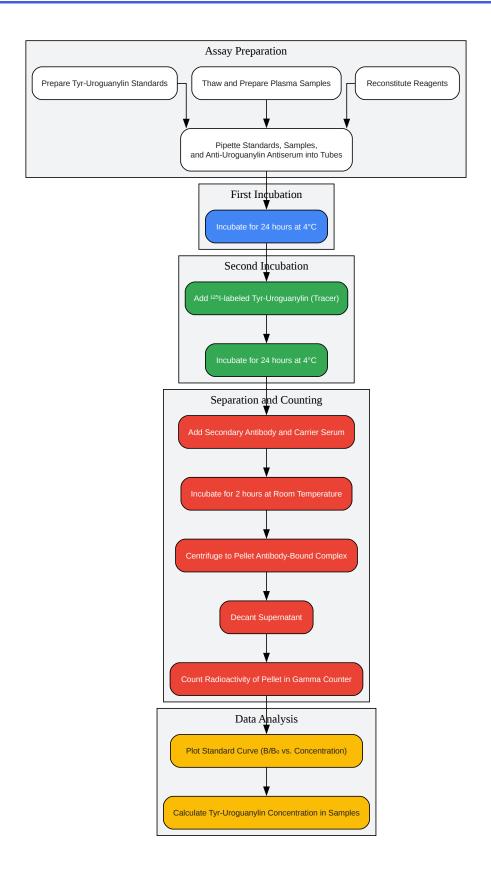
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(GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This leads to chloride and bicarbonate secretion into the intestinal lumen, promoting natriuresis and diuresis.









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